molecular formula C7H11N3O B13067084 (1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Cat. No.: B13067084
M. Wt: 153.18 g/mol
InChI Key: CCXJDBBBKHZLLT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (CAS 1689993-05-2) is a chiral amino alcohol building block of high value in medicinal chemistry and drug discovery research. This compound features a pyrazine heterocycle, a privileged structure in pharmaceutical design known to contribute to biological activity and molecular recognition . Its specific stereochemistry ((1R)-configuration) is critical for interacting with chiral biological targets, making it a crucial intermediate for the synthesis of enantiomerically pure molecules. Research applications include its use as a key precursor in the development of potential therapeutic agents. Compounds with similar pyrazine and amino alcohol motifs are investigated for inhibiting enzymes like nitric oxide synthase and as potential treatments for inflammatory diseases . The structure offers sites for further chemical modification, including the primary amino group and the alcohol functionality, allowing researchers to develop structure-activity relationships (SAR) and optimize physicochemical properties such as aqueous solubility in lead compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(1R)-2-amino-1-(3-methylpyrazin-2-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3/t6-/m1/s1

InChI Key

CCXJDBBBKHZLLT-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC=CN=C1[C@@H](CN)O

Canonical SMILES

CC1=NC=CN=C1C(CN)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol has been investigated as a potential lead compound in drug development due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Case Study: Antimicrobial Properties
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, modifications of the pyrazine moiety have led to increased potency against resistant strains of bacteria, making it a candidate for new antibiotic formulations .

The compound has been studied for its biological effects, particularly in modulating enzymatic activity. It has been found to act as an inhibitor of certain kinases involved in inflammatory pathways.

Case Study: Inhibition of Mitogen-Activated Protein Kinase
A study demonstrated that compounds similar to this compound effectively inhibited mitogen-activated protein kinase pathways, which are crucial in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuroscience. Its potential neuroprotective effects have been explored in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage. This property suggests its potential use in developing treatments for conditions like Alzheimer's disease .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentLead compound for drug designAntimicrobial activity against resistant bacteria
Biological ActivityEnzyme inhibitionInhibition of inflammatory pathways
Neuroscience ResearchNeuroprotective propertiesProtection against oxidative stress in neurons

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Functional Groups Stereochemistry Reference
(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol* C₇H₁₀N₃O ~168.18 3-Methylpyrazine -NH₂, -OH (1R) N/A
Nebivolol Metabolite C₁₀H₁₂FNO₂ 209.21 Benzopyran -NH₂, -OH, -F N/A
(1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol C₁₂H₁₃NO 187.24 Naphthalene -NH₂, -OH (1S)
(R)-1-(3-Methylpyrazin-2-yl)ethanol C₇H₁₀N₂O 138.17 3-Methylpyrazine -OH (R)

*Theoretical values inferred from structural analogs.

Preparation Methods

Hydrazine Derivative-Based Synthesis

One reported method uses hydrazine derivatives to form hydrazones as intermediates, which are subsequently transformed into the target amino alcohol. The general procedure involves:

  • Reacting a ketone precursor bearing the 3-methylpyrazin-2-yl group with ethyl hydrazinecarboxylate under reflux conditions in a dry solvent such as chloroform or ethanol.
  • Acid catalysis (e.g., with a drop of concentrated hydrochloric acid) facilitates hydrazone formation.
  • Removal of water generated during the reaction by continuous refluxing and solvent evaporation under vacuum.
  • Subsequent treatment with reagents such as thionyl chloride to convert hydrazones into thiadiazole intermediates or directly into amino alcohols after reduction steps.

This approach allows for good yields of intermediates and can be adapted for the synthesis of various substituted pyrazine derivatives.

Catalytic Asymmetric Reduction

To achieve the (1R) stereochemistry, catalytic asymmetric reduction is employed. This involves:

  • Using chiral catalysts or ligands in the presence of metal catalysts (e.g., copper, palladium) to reduce ketone precursors selectively.
  • Reaction conditions such as temperature, solvent (e.g., methanol, dimethyl sulfoxide), and catalyst loading are optimized to maximize yield and enantiomeric excess.
  • Monitoring by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) ensures the stereochemical purity of the product.

Such methods have been reported to produce amino alcohols with enantiomeric excesses greater than 99%, essential for pharmaceutical applications.

Enzymatic Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols:

  • Enzymes such as Alcohol Dehydrogenases (ADHs) can stereoselectively reduce keto precursors to the corresponding (1R)-amino alcohols.
  • The use of cofactor recycling systems, for example, glucose dehydrogenase (GDH), enhances the efficiency and sustainability of the process.
  • Reactions are often conducted in biphasic systems (water/octanol) or monophasic aqueous media, optimizing substrate solubility and enzyme activity.
  • High substrate loading and short reaction times (e.g., 12 hours) achieve high yields (>79%) and excellent optical purity (>99.5% e.e.).

This enzymatic approach offers an industrially relevant, environmentally friendly alternative to traditional chemical synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (e.e.) Notes
Hydrazine derivative route Ketone + ethyl hydrazinecarboxylate, HCl, reflux, SOCl2 Up to 73% Not specified Intermediate hydrazones and thiadiazoles formed; adaptable for pyrazine derivatives
Catalytic asymmetric reduction Metal catalyst (Cu, Pd), chiral ligands, MeOH/DMSO, 60–100 °C Variable >99% Requires precise control of reaction parameters for stereoselectivity
Enzymatic biocatalysis ADH enzymes, GDH cofactor recycling, biphasic system, 12 h ~79% >99.5% Industrially scalable, green chemistry approach

Analytical and Process Considerations

  • Reaction Monitoring: NMR spectroscopy and HPLC are routinely used to confirm structure and purity.
  • Purification: Flash chromatography and recrystallization are employed to isolate the product.
  • Reaction Environment: Use of inert atmosphere (N2) and dry solvents is common to prevent side reactions.
  • Temperature Control: Critical during reflux and reduction steps to maintain product integrity and stereochemistry.

Research Findings and Optimization

  • Optimization studies have shown that solvent choice and catalyst type significantly influence yield and stereoselectivity.
  • The hydrazone intermediate method allows for structural modifications on the pyrazine ring, enabling synthesis of analogues.
  • Enzymatic methods demonstrate superior environmental profiles and scalability compared to traditional chemical synthesis.
  • Combining chemical and enzymatic steps can shorten synthetic routes while maintaining high purity and yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.